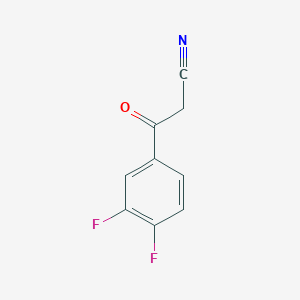

3,4-Difluorobenzoylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDJKIYVPYJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374240 | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71682-97-8 | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorobenzoylacetonitrile CAS number 71682-97-8 properties

An In-Depth Technical Guide to 3,4-Difluorobenzoylacetonitrile: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 71682-97-8, is a highly functionalized aromatic ketone that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of a difluorinated phenyl ring, a reactive ketone, and a nitrile group within a compact molecular framework makes it a versatile scaffold for introducing desirable properties into drug candidates. This guide provides a comprehensive technical overview of its core properties, proven synthetic methodologies, reactivity profile, and its strategic application in medicinal chemistry. We will delve into the causality behind experimental protocols and the rationale for its use in developing novel therapeutics, offering field-proven insights for professionals in drug development.

Core Physicochemical and Identification Data

Precise knowledge of a compound's physical properties is fundamental for its effective use in synthesis, formulation, and quality control. This compound is typically a solid at room temperature, with solubility in common organic solvents.[2] The key identification and physical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 71682-97-8 | [1][3] |

| IUPAC Name | 3-(3,4-difluorophenyl)-3-oxopropanenitrile | [1][] |

| Synonyms | 2-Cyano-3′,4′-difluoroacetophenone, 3,4-Difluoro-β-oxobenzenepropanenitrile | [1][] |

| Molecular Formula | C₉H₅F₂NO | [3][] |

| Molecular Weight | 181.14 g/mol | [3][] |

| Appearance | Light yellow to dark beige or white to off-white crystalline solid/powder. | [1][2] |

| Melting Point | 74-75 °C | [5] |

| Boiling Point | 321.3 °C at 760 mmHg (Predicted) | [] |

| Density | 1.3 g/cm³ (Predicted) | [] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. We will explore two common, validated protocols.

Pathway 1: Nucleophilic Substitution from α-Bromo Ketone

A frequently cited and robust method involves the reaction of 3,4-difluorophenacyl bromide with a cyanide source.[5] This is a classical nucleophilic substitution reaction where the cyanide anion (CN⁻) displaces the bromide.

-

Dissolution & Cooling: A solution of 3,4-difluorophenacyl bromide (0.056 mol) is prepared in 100 mL of ethanol. This solution is then cooled to 5°C in an ice bath. The cooling is critical to control the exothermicity of the subsequent nucleophilic attack and to minimize potential side reactions.

-

Nucleophile Addition: A solution of sodium cyanide (0.16 mol) in 40 mL of water is added dropwise over 30 minutes. The slow, controlled addition maintains the low temperature and prevents localized overheating.

-

Reaction: The mixture is stirred for an additional hour at 5°C to ensure the reaction proceeds to completion.[5]

-

Workup & Isolation: The mixture is diluted with 100 mL of water and filtered. The filtrate is then acidified, leading to the precipitation of the crude product, which is subsequently extracted with methylene chloride.

-

Purification: The organic phase is dried and evaporated. The resulting residue is recrystallized from carbon tetrachloride to yield the pure this compound as a colorless solid.[5]

Caption: Key contributions of the compound's moieties in drug design.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is imperative for laboratory safety. The compound is classified as an irritant and may cause allergic skin reactions. [6]

| Hazard Class | Statement | Precautionary Codes | Reference(s) |

|---|---|---|---|

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [6] |

| Skin Sensitization | H317: May cause an allergic skin reaction | P280 | [6] |

| General Handling | Avoid breathing dust/fume. Use in a well-ventilated area or chemical fume hood. | P261 | [6][7]|

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [6][8]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress. [1][2]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]* First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6][7] * Skin: Wash immediately with generous quantities of running water and soap. If skin irritation or a rash occurs, seek medical advice. [6][7] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [7]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated building block engineered for the demands of modern pharmaceutical development. Its dual-functional nature, combining the metabolic stability and binding advantages of a difluorophenyl ring with the versatile reactivity of a β-ketonitrile system, provides a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, enables researchers to fully leverage its potential in the creation of next-generation therapeutics.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Unspecified Chemical Supplier. (n.d.). 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use.

- CymitQuimica. (2023, July 4).

- ChemicalBook. (n.d.). This compound synthesis.

- Matrix Scientific. (n.d.). Safety Data Sheet for this compound.

- BOC Sciences. (n.d.). CAS 71682-97-8 this compound.

- Caming Pharmaceutical Ltd. (n.d.). This compound CAS 71682-97-8.

- Santa Cruz Biotechnology. (n.d.). 3,4-Difluorobenzonitrile Safety Information.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 71682-97-8.

- Fisher Scientific. (2010, October 30).

- Li, A. Y. (1989, October 27). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzo.

- Fisher Scientific. (2010, October 30). SAFETY DATA SHEET - 3,4-Difluorobenzonitrile (Additional).

- ChemicalBook. (n.d.). This compound (CAS 71682-97-8).

- Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile.

- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

- PubChem. (n.d.). 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203.

- ChemicalBook. (n.d.). This compound(71682-97-8) 1H NMR spectrum.

- BenchChem. (2025, December).

- BLDpharm. (n.d.). 71682-97-8|3-(3,4-Difluorophenyl)-3-oxopropanenitrile.

- Watson International. (n.d.).

- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Baran Lab. (n.d.). Haloselectivity of Heterocycles.

- El-Damasy, A. K., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Scientific Reports, 13(1), 6463.

Sources

A Technical Guide to 3,4-Difluorobenzoylacetonitrile: A Core Moiety in Modern Drug Discovery

Abstract: This technical guide provides an in-depth examination of 3,4-Difluorobenzoylacetonitrile, a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental molecular and physicochemical properties, detail a validated synthesis protocol with mechanistic insights, discuss methods for its spectroscopic characterization, and contextualize its strategic importance as a building block in drug development. The document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a ketone, a nitrile, and a 1,2,4-trisubstituted benzene ring. The presence of two fluorine atoms on the aromatic ring is pivotal, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]

The core structural and physical characteristics of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(3,4-difluorophenyl)-3-oxopropanenitrile | [] |

| Synonyms | 2-Cyano-3',4'-difluoroacetophenone, 3,4-difluoro-β-oxobenzenepropanenitrile | |

| CAS Number | 71682-97-8 | [][4] |

| Molecular Formula | C₉H₅F₂NO | [][4][5] |

| Molecular Weight | 181.14 g/mol | [][4] |

| Appearance | Colorless solid to light yellow/dark beige solid | [6] |

| Melting Point | 74-75 °C | [6] |

| Boiling Point | 321.3 °C (at 760 mmHg) | [] |

| Density | 1.3 g/cm³ | [] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes, with a common and effective method being the nucleophilic substitution of a halide with a cyanide anion.[6][7] This process leverages the reactivity of an α-haloketone.

Experimental Protocol: Cyanation of 3,4-Difluorophenacyl Bromide

This protocol is adapted from a standard laboratory procedure for the synthesis of benzoylacetonitriles.[6]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 13.2 g (0.056 mol) of 3,4-difluorophenacyl bromide in 100 mL of ethanol in a reaction vessel equipped with a magnetic stirrer.

-

Cooling: Place the vessel in an ice bath and cool the solution to 5 °C. This is a critical step to control the exothermicity of the nucleophilic substitution and minimize potential side reactions.

-

Nucleophile Addition: Prepare a solution of 7.6 g (0.16 mol) of sodium cyanide (NaCN) in 40 mL of water. Add this solution dropwise to the cold ethanol solution over a period of 30 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction: Once the addition is complete, continue stirring the reaction mixture for an additional hour at 5 °C to ensure the reaction proceeds to completion.

-

Workup - Quenching and Filtration: Dilute the mixture with 100 mL of water. This step precipitates unreacted organic materials and dissolves inorganic salts. Filter the resulting mixture through a pad of Celite® to remove any fine solid impurities.

-

Workup - Extraction: Acidify the filtrate carefully with an appropriate acid (e.g., dilute HCl) until the solution becomes cloudy, indicating the precipitation of the product. Extract the product from the aqueous mixture using methylene chloride (2 x 50 mL). The organic layers are combined.

-

Drying and Evaporation: Dry the combined organic phase over a drying agent like Magnesol® or anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude solid product.

-

Purification: Recrystallize the crude residue from carbon tetrachloride to yield the purified this compound as a colorless solid (yield reported as 5.3 g, 52%).[6]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach is employed, where each method provides complementary structural information. Standard identification methods include H-NMR and Gas Chromatography (GC). Further characterization can be achieved with IR, Raman, and mass spectrometry.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Directly observes the fluorine atoms, confirming their presence and electronic environment on the aromatic ring.

-

IR (Infrared) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands would be expected for the nitrile (C≡N) stretch, the carbonyl (C=O) stretch, and C-F bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₅F₂NO).

-

Gas Chromatography (GC): Primarily used to assess the purity of the sample.

Caption: Logic flow for the analytical characterization of the final compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile building block for synthesizing more complex, biologically active molecules. The fluorinated aromatic motif is a privileged structure in modern pharmaceuticals.

Key Contributions to Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at the 3 and 4 positions can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[1]

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing a molecule's solubility and membrane permeability. Its lipophilic nature can also enhance cell penetration.[1][2]

-

Enhanced Binding Affinity: The strategic placement of fluorine can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with amino acid residues in a target protein's active site, potentially increasing binding affinity and potency.

-

Nitrile as a Pharmacophore: The nitrile group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor or a key component for molecular recognition within a binding pocket.[8] It is found in over 30 approved pharmaceutical agents.[8]

This compound serves as a precursor for a wide range of heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are central to many therapeutic areas, including oncology and neurodegenerative diseases.[9][10]

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound. The compound presents several hazards that require appropriate engineering controls and personal protective equipment (PPE).

| Safety Aspect | Recommendation | Source(s) |

| GHS Hazards | Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [11][12] |

| Personal Protective Equipment (PPE) | Safety glasses with side shields or chemical goggles; protective gloves (chemically resistant); lab coat or overalls; NIOSH/MSHA-approved respirator if dust is generated. | [11][13][14] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid all personal contact, including inhalation of dust. Prevent dust generation. Wash hands thoroughly after handling. | [1][13][14] |

| Storage | Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases. | [1][11][13] |

| First Aid (Eyes) | Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Seek medical attention. | [11][14] |

| First Aid (Skin) | Immediately remove all contaminated clothing and flush skin with running water and soap if available. Seek medical attention if irritation occurs. | [11][14] |

| First Aid (Inhalation) | Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [11] |

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a powerful tool for molecular optimization. Its difluorinated phenyl ring offers a proven method for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is essential for any research or development professional aiming to leverage the unique advantages of fluorine chemistry in the pursuit of novel therapeutics and other advanced materials.

References

- PrepChem. (n.d.). Synthesis of this compound.

- 3,4 Difluorobenzonitrile – Chemical for Industrial and Research Use. (n.d.). Global Chemmade.

- PubChem. (n.d.). 3,4-Difluorobenzonitrile.

- Caming Pharmaceutical Ltd. (n.d.). This compound CAS 71682-97-8.

- Suzuki, H., & Kimura, Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by halogen-exchange fluorination. Journal of Fluorine Chemistry, 52(3), 341-351.

- Eureka | Patsnap. (n.d.). 3,4-difluorobenzonitrile preparation method.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 3,4-Difluorobenzonitrile (2).

- Eureka | Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile.

- PubChemLite. (n.d.). This compound (C9H5F2NO).

- Hoser, A. A., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Scott, J. S., & Williams, G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- El-Damasy, A. K., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Scientific Reports, 13(1), 6463.

Sources

- 1. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C9H5F2NO) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 10. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.be [fishersci.be]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 3,4-Difluorobenzoylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoylacetonitrile, a versatile β-ketonitrile, is a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive precursor for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications as a key intermediate in the development of pharmaceutically relevant compounds.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₂NO | [1][2] |

| Molecular Weight | 181.14 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 65-66 °C | [3] |

| Boiling Point | 321.3 °C at 760 mmHg (Predicted) | |

| Density | 1.3 g/cm³ (Predicted) | |

| CAS Number | 71682-97-8 | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound exhibit characteristic signals corresponding to its unique structural features. The data presented here is based on analysis in deuterated chloroform (CDCl₃).[3]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.86–7.77 (m, 1H)

-

δ 7.75–7.71 (m, 1H)

-

δ 7.38–7.32 (m, 1H)

-

δ 4.11 (s, 2H)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 184.9

-

δ 144.5 (dd, J = 258.8, 12.8 Hz)

-

δ 150.6 (dd, J = 251.4, 13.1 Hz)

-

δ 131.3 (t, J = 4.5 Hz)

-

δ 125.75 (q, J = 7.7 Hz)

-

δ 118.2 (d, J = 18.1 Hz)

-

δ 117.9 (dd, J = 18.3, 2.1 Hz)

-

δ 113.3

-

δ 29.4

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -126.1 (d, J = 21.0 Hz)

-

δ -134.3 (d, J = 26.7 Hz)

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not publicly available, expected key absorptions include:

-

C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp band in the region of 1680-1700 cm⁻¹.

-

C-F stretch: Strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the 2900-3100 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular mass.

-

HRMS (ESI): Calculated for C₉H₆F₂NO [M+H]⁺: 182.0417, Found: 182.0423.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of a 3,4-difluorobenzoyl derivative with a source of the cyanomethyl anion.

Protocol 1: From 3,4-Difluorobenzoyl Chloride and Acetonitrile

This method utilizes the reaction of an acid chloride with the lithium salt of acetonitrile.[4]

Reaction Scheme:

A representative synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form LDA.

-

Formation of Acetonitrile Anion: To the freshly prepared LDA solution, add acetonitrile dropwise at -78 °C. Stir the mixture for 30 minutes to an hour to ensure complete formation of the acetonitrile anion.

-

Acylation: Slowly add a solution of 3,4-difluorobenzoyl chloride in anhydrous THF to the reaction mixture at -78 °C.

-

Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir for 4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as both LDA and the acetonitrile anion are strong bases and will be quenched by water.

-

Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the strong base and prevent side reactions, such as self-condensation of acetonitrile.

-

Slow Addition: Dropwise addition of reagents helps to control the reaction exotherm and maintain a consistent temperature.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the β-ketonitrile moiety, which provides multiple reactive sites for synthetic transformations. This dual reactivity makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[5]

Reactions at the Active Methylene Group

The methylene protons alpha to both the ketone and nitrile groups are acidic and can be readily deprotonated by a base to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Reactions Involving the Nitrile Group

The nitrile group can undergo a variety of transformations, including:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cyclization Reactions: The nitrile group can act as an electrophile or a nucleophile in cyclization reactions to form various nitrogen-containing heterocycles.

Synthesis of Heterocyclic Scaffolds

The ability of this compound to participate in cyclocondensation reactions makes it a valuable starting material for the synthesis of diverse heterocyclic systems, which are privileged structures in medicinal chemistry.

Synthetic pathways to various heterocycles from this compound.

Applications in Drug Discovery

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable interactions with biological targets.[6] As a fluorinated building block, this compound serves as a key starting material for the synthesis of molecules with potential therapeutic applications.

While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motif is found in numerous research compounds and patented molecules within the pharmaceutical industry. Its utility is primarily as a precursor to more complex fluorinated heterocyclic scaffolds that are then evaluated for biological activity. For instance, it can be used in the synthesis of inhibitors of various enzymes or as ligands for receptors where the difluorophenyl group plays a crucial role in binding and conferring desirable pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The related compound, 3,4-Difluorobenzonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][8][9] It is reasonable to assume that this compound possesses a similar hazard profile.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive β-ketonitrile functionality and a difluorinated phenyl ring provides chemists with a powerful tool for the construction of novel and complex molecular architectures. The strategic incorporation of fluorine imparts desirable physicochemical and pharmacological properties, making this compound an important intermediate in the quest for new and improved therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information Pd-Catalyzed Asymmetric Allylic Substitution Cascade via An Asymmetric Desymmetrization for the Synthesis of Bicyclic Dihydrofurans.

- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

Sources

- 1. 71682-97-8|3-(3,4-Difluorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. rsc.org [rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Heterocyclic Building Blocks [sigmaaldrich.com]

- 6. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.be [fishersci.be]

A Technical Guide to the Spectroscopic Characterization of 3,4-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3,4-Difluorobenzoylacetonitrile

This compound belongs to the class of benzoylacetonitriles, which are versatile building blocks in organic synthesis. The presence of two fluorine atoms on the benzene ring significantly modulates the electronic properties of the molecule, enhancing its potential as a pharmacophore in drug discovery. Fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the β-ketonitrile moiety offers a reactive handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of diverse heterocyclic compounds with potential biological activity. Accurate spectroscopic characterization is the cornerstone of ensuring the purity and confirming the structure of this compound, which is critical for its downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the nitrile group, and the fluorine atoms.

Methodology for ¹H NMR Data Acquisition:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A dilute solution of the compound (5-10 mg) in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), would be used.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85-7.95 | ddd | 1H | H-6 |

| ~ 7.70-7.80 | m | 1H | H-2 |

| ~ 7.35-7.45 | q | 1H | H-5 |

| ~ 4.20 | s | 2H | -CH₂- |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.35-7.95 ppm): The three protons on the difluorinated benzene ring will appear in this region.

-

H-6: This proton is ortho to the carbonyl group and will be the most deshielded due to the anisotropic effect of the C=O bond. It is expected to appear as a doublet of doublet of doublets (ddd) due to coupling with H-5, H-2, and the fluorine at position 4.

-

H-2: This proton is also ortho to the carbonyl group and will be deshielded. Its multiplicity will be complex (a multiplet, m) due to coupling with H-5, H-6, and the fluorine at position 3.

-

H-5: This proton is meta to the carbonyl group and will be the most upfield of the aromatic protons. It will likely appear as a quartet (q) or a complex multiplet due to coupling with H-6, H-2, and the fluorine at position 4.

-

-

Methylene Protons (~4.20 ppm): The two protons of the methylene group (-CH₂-) are situated between two electron-withdrawing groups (the carbonyl and the nitrile). This will cause a significant downfield shift, and they are expected to appear as a sharp singlet (s) as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Methodology for ¹³C NMR Data Acquisition:

A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 185 | C=O |

| ~ 155 (dd) | C-3 (C-F) |

| ~ 152 (dd) | C-4 (C-F) |

| ~ 132 (d) | C-1 |

| ~ 128 (d) | C-6 |

| ~ 120 (d) | C-5 |

| ~ 118 (d) | C-2 |

| ~ 115 | C≡N |

| ~ 30 | -CH₂- |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (~185 ppm): The carbon of the ketone group (C=O) will be the most downfield signal in the spectrum.

-

Aromatic Carbons (118-155 ppm):

-

C-3 and C-4: These carbons are directly attached to fluorine atoms and will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets of doublets (dd) due to coupling with their attached fluorine and the adjacent fluorine. They will be significantly deshielded.

-

C-1, C-2, C-5, and C-6: These carbons will show smaller two- or three-bond carbon-fluorine couplings (²JCF or ³JCF), appearing as doublets. Their chemical shifts will be influenced by the positions of the fluorine and carbonyl substituents.

-

-

Nitrile Carbon (~115 ppm): The carbon of the nitrile group (C≡N) typically appears in this region.

-

Methylene Carbon (~30 ppm): The methylene carbon (-CH₂-) will be the most upfield signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Methodology for IR Data Acquisition:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (KBr pellet or attenuated total reflectance - ATR) or as a solution in a suitable solvent (e.g., chloroform).

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | Weak | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~ 2250 | Strong, Sharp | C≡N stretch | Nitrile |

| ~ 1690 | Strong, Sharp | C=O stretch | Aromatic Ketone |

| ~ 1600, 1500 | Medium | C=C stretch | Aromatic Ring |

| ~ 1250-1100 | Strong | C-F stretch | Aryl Fluoride |

Interpretation of the Predicted IR Spectrum:

-

C≡N Stretch (~2250 cm⁻¹): A strong and sharp absorption band in this region is a definitive indicator of the nitrile functional group.

-

C=O Stretch (~1690 cm⁻¹): A strong, sharp peak around this wavenumber is characteristic of a conjugated ketone, specifically an aromatic ketone.

-

Aromatic C=C Stretches (~1600, 1500 cm⁻¹): These medium-intensity bands are indicative of the benzene ring.

-

C-H Stretches (3100-2850 cm⁻¹): The bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while the weaker bands below 3000 cm⁻¹ are from the methylene C-H bonds.

-

C-F Stretches (1250-1100 cm⁻¹): Strong absorptions in this region are characteristic of the carbon-fluorine bonds on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Methodology for Mass Spectrometry Data Acquisition:

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for relatively small, volatile molecules. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated and detected.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 181 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₂CN]⁺ or [C₇H₃F₂O]⁺ |

| 113 | [C₆H₃F₂]⁺ |

| 40 | [CH₂CN]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺, m/z 181): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of this compound (C₉H₅F₂NO).

-

Key Fragmentation Pathways:

-

Loss of the Acetonitrile Radical (m/z 141): A prominent fragment is expected from the cleavage of the bond between the carbonyl carbon and the methylene carbon, resulting in the stable 3,4-difluorobenzoyl cation.

-

Loss of Carbon Monoxide (from m/z 141 to m/z 113): The 3,4-difluorobenzoyl cation can further lose a molecule of carbon monoxide to form the 3,4-difluorophenyl cation.

-

Acetonitrile Cation (m/z 40): The other part of the initial cleavage can also be detected as the acetonitrile cation.

-

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel fluorinated aromatic compounds, thereby supporting advancements in drug discovery and materials science. It is recommended that these predicted data be confirmed with experimental results once they become available.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- ChemDraw, PerkinElmer Informatics. (Software for chemical structure drawing and NMR prediction).

- ACD/Labs, Advanced Chemistry Development, Inc.

A Technical Guide to the Solubility of 3,4-Difluorobenzoylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-Difluorobenzoylacetonitrile, a fluorinated building block of significant interest. In the absence of extensive published quantitative data, this document focuses on the theoretical principles governing its solubility, predictive assessment based on molecular structure, and detailed experimental protocols for accurate determination. By synthesizing theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers navigating the challenges of solvent selection and solubility optimization for this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from laboratory synthesis to clinical application is profoundly influenced by its physicochemical properties, with solubility standing out as a cornerstone of developability. Poor solubility can lead to significant hurdles, including inefficient synthesis and purification, low bioavailability, and challenges in formulating a stable and effective drug product. This compound, as a versatile intermediate, is employed in the synthesis of various target molecules where controlled solubility is paramount for achieving desired reaction conditions, yields, and purity.

This guide is structured to provide a robust framework for understanding and determining the solubility of this compound. It moves from a theoretical analysis of its molecular structure to practical, step-by-step experimental protocols, ensuring a thorough understanding of the "why" behind the "how."

Predicting Solubility: A Molecular Structure Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of this compound, with its combination of polar and non-polar features, suggests a nuanced solubility profile.

-

Polar Moieties : The presence of a nitrile group (-C≡N) and a carbonyl group (C=O) introduces significant polarity to the molecule. The electronegative nitrogen and oxygen atoms create dipole moments, enabling dipole-dipole interactions with polar solvents.

-

Aromatic System : The difluorinated benzene ring is a relatively non-polar, hydrophobic component. The fluorine atoms, while highly electronegative, contribute to the overall electron-withdrawing nature of the ring but do not significantly increase its polarity in a way that promotes aqueous solubility.

-

Hydrogen Bonding : The molecule itself does not possess strong hydrogen bond-donating capabilities. However, the oxygen and nitrogen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.

Based on this structural analysis, it is predicted that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

A Predictive Framework for Solvent Selection

To aid in the rational selection of solvents for experimental determination, the following table summarizes the properties of common organic solvents. This table can be used to hypothesize the solubility of this compound based on the "like dissolves like" principle.

| Solvent | Chemical Formula | Class | Relative Polarity | Predicted Solubility of this compound |

| Acetone | C₃H₆O | Polar Aprotic | 0.355 | High |

| Acetonitrile | C₂H₃N | Polar Aprotic | 0.460 | High |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 0.309 | Moderate to High |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 0.386 | High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 0.444 | High |

| Ethanol | C₂H₅OH | Polar Protic | 0.546 | Moderate |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 0.228 | Moderate |

| Hexane | C₆H₁₄ | Non-polar | 0.009 | Low |

| Methanol | CH₃OH | Polar Protic | 0.546 | Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.207 | Moderate to High |

| Toluene | C₇H₈ | Non-polar | 0.099 | Low |

| Water | H₂O | Polar Protic | 1.000 | Very Low / Insoluble |

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate quantitative solubility data is best obtained through empirical measurement. The following protocols describe two robust methods for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Caption: Workflow for the Gravimetric Determination of Solubility.

Protocol:

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid :

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a filter tip to avoid transferring any solid particles.

-

-

Gravimetric Analysis :

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Once the solvent is fully evaporated, dry the dish to a constant weight in a vacuum desiccator.

-

Weigh the evaporating dish containing the dried solute.

-

-

Calculation :

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

For a higher throughput and more sensitive analysis, an HPLC-based method can be employed. This method relies on the creation of a calibration curve to determine the concentration of the solute in a saturated solution.

Caption: Workflow for HPLC-Based Solubility Determination.

Protocol:

-

Method Development and Calibration :

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Preparation and Analysis :

-

Prepare saturated solutions in the desired organic solvents as described in the gravimetric method (Section 4.1, Step 1).

-

After equilibration and settling, filter the supernatant through a 0.22 µm syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation :

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Safety and Handling Considerations

Recommended Precautions :

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.

Conclusion

Understanding the solubility of this compound is essential for its effective utilization in research and development. This guide has provided a framework for predicting its solubility based on molecular structure and has detailed two robust experimental methods for its quantitative determination. By applying these principles and protocols, researchers can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and inform formulation strategies, thereby accelerating the development of new chemical entities.

References

- Experiment: Solubility of Organic & Inorganic Compounds. Link

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube, 11 Feb. 2025. Link

- EXPERIMENT 1 DETERMIN

- 3,4-Difluorobenzonitrile - Santa Cruz Biotechnology. Link

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link

- Solubility of Organic Compounds. Link

- 3,4-Difluorobenzonitrile - CymitQuimica. Link

- 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem. Link

- SAFETY D

- SAFETY D

- Last Review Date: 12/03/2025 - SAFETY D

- Navigating the Solubility Landscape of Diphenylacetonitrile in Organic Solvents: A Technical Guide - Benchchem. Link

- This compound | 71682-97-8 - ChemicalBook. Link

- Solubility of Benzoylacetone in Common Organic Solvents: A Technical Guide - Benchchem. Link

- (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem. Link

- Solubility comparison in acetonitrile.

- Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution | Request PDF - ResearchG

- Solubility of Organic and Inorganic Chemicals in Selected Solvents. Link

- Properties of Common Organic Solvents. Link

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,4-Difluorobenzoylacetonitrile

Introduction: The Significance of a Fluorinated β-Ketonitrile

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established an indispensable role. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 3,4-Difluorobenzoylacetonitrile is a prime example of a high-value building block, combining the influential 3,4-difluorophenyl motif with the versatile β-ketonitrile functionality. This dual-feature structure makes it a sought-after precursor for synthesizing a wide array of complex heterocyclic compounds, which form the core scaffolds of numerous pharmaceutical agents.[2][3]

This guide provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights into the causality behind experimental choices and self-validating analytical protocols. It is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important chemical intermediate.

Part 1: Strategic Synthesis

The construction of the this compound scaffold is most effectively achieved via a Claisen-type condensation reaction. This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for creating 1,3-dicarbonyl compounds.[4][5] The core principle involves the reaction of an ester (or acyl chloride) with an enolizable compound—in this case, acetonitrile—in the presence of a strong, non-nucleophilic base.[4][6]

Chosen Synthetic Pathway: Acylation of Acetonitrile

The selected method involves the acylation of the acetonitrile carbanion with 3,4-difluorobenzoyl chloride. This route is favored for its high efficiency and directness. The mechanism is predicated on the initial deprotonation of acetonitrile, which has a pKa of approximately 25, requiring a very strong base to generate a sufficient concentration of the nucleophilic enolate. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its immense strength and steric bulk, which minimizes competitive nucleophilic attack on the acyl chloride electrophile.[5]

The reaction proceeds in two main stages:

-

Enolate Formation: Acetonitrile is deprotonated by LDA at a low temperature (-78 °C) to form the lithium salt of the acetonitrile carbanion. The cryogenic condition is critical to prevent base degradation and unwanted side reactions.

-

Nucleophilic Acyl Substitution: The highly nucleophilic acetonitrile anion attacks the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride. This is followed by the elimination of the chloride leaving group to yield the target β-ketonitrile.

An alternative, documented synthesis involves the reaction of 3,4-difluorophenacyl bromide with sodium cyanide.[7] While effective, the Claisen-type approach from the acyl chloride offers broader applicability for creating diverse β-ketonitrile analogs.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for Claisen-type condensations.[8]

Reagents & Equipment

| Reagent/Equipment | Purpose | Key Properties/Handling |

| Three-neck round-bottom flask | Reaction vessel | Must be oven- or flame-dried to ensure anhydrous conditions. |

| Magnetic stirrer & stir bar | Agitation | Ensures homogeneous mixing of reagents. |

| Schlenk line / Nitrogen inlet | Inert atmosphere | Prevents reaction with atmospheric moisture and oxygen. |

| Syringes and needles | Reagent transfer | For anhydrous transfer of solvents and reagents. |

| Low-temperature bath | Temperature control | Acetone/dry ice bath to achieve and maintain -78 °C. |

| Lithium diisopropylamide (LDA) | Strong base | Highly reactive with water and air. Handle under inert gas. |

| Acetonitrile | Nucleophile precursor | Use anhydrous grade. |

| 3,4-Difluorobenzoyl chloride | Electrophile | Corrosive and moisture-sensitive. |

| Tetrahydrofuran (THF) | Anhydrous solvent | Must be distilled from a suitable drying agent (e.g., Na/benzophenone). |

Step-by-Step Procedure:

-

System Preparation: Assemble a dry three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.

-

Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Generation: Slowly add lithium diisopropylamide (LDA) solution to the cooled THF. Following this, add anhydrous acetonitrile dropwise via syringe. Maintain the temperature at -78 °C and stir the mixture for 30 minutes. This period is crucial for the complete formation of the acetonitrile enolate.

-

Acylation: Prepare a solution of 3,4-difluorobenzoyl chloride in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) and stir for 4 hours.[8]

-

Reaction Quench: Cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of aqueous acid (e.g., 1M HCl) until the pH is acidic. This step neutralizes the remaining enolate and base.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as methylene chloride or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. A suitable solvent system is carbon tetrachloride or an ethanol/water mixture, which yields the product as a colorless solid.[7]

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the final product meets the required specifications.

Physical Properties

-

Molecular Formula: C₉H₅F₂NO

-

Molecular Weight: 181.14 g/mol .[8]

-

Melting Point: 74-75 °C.[7] A sharp melting point range is a strong indicator of high purity.

Spectroscopic Data Analysis

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

| Technique | Expected Observation | Rationale |

| ¹H NMR | Aromatic region (δ ~7.5-8.0 ppm): Complex multiplets. Methylene (δ ~4.0-4.5 ppm): Singlet. | The aromatic protons will exhibit splitting from both adjacent protons and through-space coupling to the fluorine atoms. The methylene (-CH₂-) protons are deshielded by the adjacent carbonyl and nitrile groups. |

| ¹³C NMR | Carbonyl (C=O): δ ~180-190 ppm. Nitrile (C≡N): δ ~115 ppm. Methylene (-CH₂-): δ ~30-40 ppm. Aromatic Carbons: Signals between δ ~110-160 ppm, showing splitting due to C-F coupling. | The chemical shifts are characteristic of the respective functional groups. The direct and through-bond coupling to fluorine atoms will result in doublets or doublet of doublets for the aromatic carbons. |

| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region. | Confirms the presence of two chemically non-equivalent fluorine atoms on the aromatic ring. This is a definitive technique for fluorinated compounds.[10] |

| IR Spectroscopy | Strong, sharp C≡N stretch: ~2250-2270 cm⁻¹. Strong C=O stretch: ~1680-1700 cm⁻¹. C-F stretches: ~1100-1300 cm⁻¹. Aromatic C=C stretches: ~1400-1600 cm⁻¹. | The nitrile and carbonyl stretches are highly characteristic and confirm the presence of the key functional groups. The position of the carbonyl absorption reflects conjugation with the aromatic ring.[11][12] |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z = 181. Key Fragments: m/z = 141 [M-C₂H₂N]⁺ (acylium ion), m/z = 113. | The molecular ion peak confirms the molecular weight. The formation of the stable 3,4-difluorobenzoyl acylium ion is a characteristic fragmentation pathway for such structures.[12][13] |

Mechanism of Claisen Condensation

Caption: Mechanism of the Claisen-type condensation to form the β-ketonitrile.

Part 3: Safety and Handling

Scientific integrity demands a commitment to safety. The synthesis of this compound involves several hazardous materials.

-

Nitriles: Aromatic nitriles should be handled with care. They are classified as toxic if swallowed and harmful by inhalation or in contact with skin.[9][14][15] Always handle in a well-ventilated fume hood.

-

Lithium Diisopropylamide (LDA): A pyrophoric and corrosive base. It reacts violently with water. All operations must be conducted under a strictly anhydrous, inert atmosphere.

-

Acyl Chlorides: 3,4-Difluorobenzoyl chloride is corrosive and reacts with moisture to release HCl gas.

-

Solvents: THF and methylene chloride are flammable and volatile. Avoid inhalation and ensure no ignition sources are nearby.

Personal Protective Equipment (PPE) is mandatory:

-

Chemical safety goggles

-

Flame-resistant lab coat

-

Chemically resistant gloves (e.g., nitrile)

All waste must be disposed of in accordance with institutional and national regulations.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic protocol detailed herein, centered on a Claisen-type condensation, provides a reliable and efficient pathway to its production. The rigorous characterization methods outlined serve as a self-validating framework to ensure the structural integrity and purity of the final product. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and utilize this key building block in the pursuit of novel pharmaceuticals and advanced materials.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry, 54(1-3), 341-347.

- Patsnap. (n.d.). 3,4-difluorobenzonitrile preparation method.

- Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64799, Benzoylacetonitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587203, 3,4-Difluorobenzonitrile.

- Wikipedia contributors. (n.d.). Claisen condensation. In Wikipedia, The Free Encyclopedia.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

- Ashenhurst, J. (2020).

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funck, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

- LibreTexts. (2022). 21.

- BYJU'S. (n.d.). Claisen Condensation Mechanism.

- ResearchGate. (n.d.). Mass spectra obtained for PFBHA/BSTFA derivates.

- Al-Suhaimi, K. M., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Scientific Reports, 13(1), 6461. [Link]

- Nordmark, A. (2019). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]

- Salwiczek, M., et al. (2012). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society, 134(42), 17639-17642.

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.be [fishersci.be]

- 10. researchgate.net [researchgate.net]

- 11. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Reactivity of 3,4-Difluorobenzoylacetonitrile with Nucleophiles: A Synthetic Chemist's Guide to a Versatile Building Block

An In-depth Technical Guide for Researchers

Abstract: 3,4-Difluorobenzoylacetonitrile is a multifaceted chemical intermediate whose reactivity is governed by three principal domains: the electrophilic aromatic ring, the 1,3-dicarbonyl-like system, and the cyano group. The presence of two fluorine atoms on the phenyl ring, activated by the powerful electron-withdrawing benzoyl group, renders the molecule susceptible to nucleophilic aromatic substitution. Concurrently, the active methylene group, flanked by the carbonyl and cyano moieties, provides a soft nucleophilic center upon deprotonation. This guide offers an in-depth exploration of these reactive sites, providing mechanistic insights, field-proven experimental protocols, and a strategic framework for leveraging this building block in synthetic chemistry and drug discovery programs.

Molecular Architecture and Electronic Profile

This compound, a β-ketonitrile, possesses a unique electronic architecture that dictates its reaction pathways. Understanding this architecture is paramount to predicting and controlling its reactivity.

-

The 1,3-Dicarbonyl Analogue System: The core of the molecule's reactivity lies in the CO-CH₂-CN moiety. The methylene protons (α-protons) are significantly acidic due to the resonance stabilization of the resulting carbanion by both the adjacent carbonyl and cyano groups. This carbanion is a potent, soft nucleophile, readily participating in alkylation and condensation reactions.

-

The Electrophilic Benzoyl Carbonyl: The carbonyl carbon is a hard electrophilic center, susceptible to attack by hard nucleophiles. However, in many reaction manifolds, the reactivity of the active methylene site dominates.

-

The Activated Aromatic Ring: The 3,4-difluoro substitution pattern, combined with the meta-directing, deactivating benzoyl group, creates a highly electron-deficient aromatic ring. This makes the ring an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), a reaction typically challenging for unactivated benzene rings.[1][2]

The interplay between these reactive centers allows for a diverse range of transformations, which can often be selectively targeted by carefully choosing the nucleophile and reaction conditions.

Figure 1: Key reactivity domains of this compound.

Core Reactivity: Cyclocondensation for Heterocycle Synthesis

The most powerful and widely exploited reactivity of β-ketonitriles involves their use as three-carbon building blocks in cyclocondensation reactions to form five- and six-membered heterocycles. These heterocyclic motifs are privileged structures in medicinal chemistry.

Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[3] this compound serves as an excellent substrate, yielding highly functionalized pyrazoles which are precursors to a wide range of bioactive molecules.[4][5]

Mechanistic Rationale: The reaction proceeds via initial condensation between one of the hydrazine nitrogens and the ketone carbonyl to form a hydrazone intermediate. Tautomerization and subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the cyano group, followed by tautomerization, leads to the stable, aromatic pyrazole ring. The regioselectivity is generally high, with the initial condensation occurring at the more electrophilic ketone carbonyl.

Figure 2: Workflow for Knorr-type pyrazole synthesis.

Field-Proven Protocol: Synthesis of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.81 g, 10.0 mmol) in absolute ethanol (30 mL).

-

Nucleophile Addition: To the stirred solution, add hydrazine hydrate (0.6 mL, ~12.0 mmol, 1.2 equivalents) dropwise at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the starting material. Ethanol is an excellent solvent for both reactants and the product upon heating.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up and Isolation: After cooling to room temperature, a precipitate typically forms. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 10 mL), and dry under vacuum. The resulting 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine is often obtained in high purity (>95%).

Synthesis of Substituted Pyrimidines

The Pinner synthesis and its variations provide a classic and reliable route to pyrimidines by condensing 1,3-dicarbonyl compounds with amidines, guanidine, or urea.[6][7] This pathway is critical for accessing scaffolds found in numerous approved drugs.[8]

Mechanistic Rationale: The reaction is typically base-catalyzed. The amidine or guanidine acts as a dinucleophile. The first nucleophilic attack occurs at one of the electrophilic carbons (ketone or nitrile), followed by an intramolecular cyclization and dehydration/elimination to yield the aromatic pyrimidine ring.

Data Summary Table: Heterocycle Synthesis

| Nucleophile | Heterocyclic Product | Typical Conditions | Key Features & Applications |

| Hydrazine (H₂N-NH₂) | Pyrazole | EtOH, Reflux, 4h | Core of anti-inflammatory (Celecoxib) and kinase inhibitor drugs.[5] |

| Guanidine | 2-Aminopyrimidine | NaOEt, EtOH, Reflux, 6h | Foundational scaffold for kinase inhibitors (Imatinib) and antibacterials. |

| Acetamidine | 2-Methylpyrimidine | NaOEt, EtOH, Reflux, 8h | Versatile building block for further functionalization in drug discovery. |

| Urea | Pyrimidin-2-one | Acidic or Basic catalysis | Access to nucleobase analogues and other bioactive compounds. |

Reactivity at the Active Methylene Carbon

When not employed in cyclization, the nucleophilic enolate generated from this compound is a superb intermediate for C-C bond formation.

Field-Proven Protocol: α-Alkylation

-

Enolate Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL). Cool the suspension to 0°C. Trustworthiness Note: Anhydrous conditions are critical as NaH reacts violently with water, and the enolate is protonated by protic solvents.

-

Substrate Addition: Add a solution of this compound (1.81 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir at 0°C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Nucleophilic Attack: Add the electrophile (e.g., iodomethane, 0.68 mL, 11.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Reactivity via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3,4-difluorophenyl ring allows for the displacement of a fluoride ion by a potent nucleophile. This reaction is a powerful tool for introducing new functionalities directly onto the aromatic core.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] A strong nucleophile attacks one of the carbons bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores aromaticity. The regioselectivity is governed by the electronic activation provided by the benzoyl group. Attack is favored at the position para to the electron-withdrawing group.

Predicting Regioselectivity:

-

Position 4 (para to CO): Highly activated. This is the primary site of attack for most nucleophiles.

-

Position 3 (meta to CO): Less activated. Substitution at this site is generally not observed under standard SNAr conditions.

Typical Nucleophiles and Conditions:

-

Nucleophiles: Alkoxides (e.g., sodium methoxide), amines (e.g., pyrrolidine, morpholine), and thiolates.

-

Conditions: The reaction often requires elevated temperatures and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of the charged Meisenheimer complex.

Conclusion